molecular formula C24H18ClN3 B2820540 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901245-72-5

1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2820540
CAS No.: 901245-72-5
M. Wt: 383.88
InChI Key: DTOZKBXKLYMIQL-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains a pyrazoloquinoline core structure. This core is substituted with a 3-chlorophenyl group at the 1-position and a 4-methylphenyl group at the 3-position. The 8-position of the core structure is also substituted with a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyrazoloquinoline), a chloro substituent, and methyl groups. These functional groups could influence the compound’s reactivity, stability, and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the chloro and methyl substituents could influence its polarity and solubility .

Scientific Research Applications

Synthesis of Pyrazoloquinoline Derivatives

Pyrazolo[3,4-c]quinoline derivatives, including structures similar to 1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been synthesized through various chemical reactions. For instance, the synthesis involves reduction followed by thermal cyclization of specific precursors, leading to the formation of pyrazoloquinolones and their amino derivatives through subsequent reactions (Nagarajan & Shah, 1992).

Molecular and Supramolecular Structures

Studies on arylhydrazinium chlorides and chloroquinoline carbaldehydes have led to the formation of hydrazones and dihydro-1H-pyrazolo[3,4-b]quinolines, showcasing a range of molecular and supramolecular structures. These compounds exhibit interesting hydrogen bonding and π-π stacking interactions, contributing to their potential biological activities (Kumara et al., 2016).

Optical and Electronic Properties

Optical Absorption and Fluorescence

The optical absorption and fluorescence spectra of methyl derivatives of annulated analogues of azafluoranthene and azulene dyes, related to pyrazoloquinoline derivatives, have been explored. These studies highlight significant shifts in absorption and fluorescence bands depending on the solvent polarity, indicating potential applications in luminescent or electroluminescent devices (Danel et al., 2010).

Optical Properties Analysis

Research on 4-aryl-1H-pyrazolo[3,4-b]quinolines has investigated their solution absorption and emission spectra across various solvents. This analysis aids in understanding the effects of molecular substitutions on their optical properties, potentially guiding the design of optical materials and sensors (Khachatryan et al., 2006).

Applications in Material Science

Corrosion Inhibition

Quinoxaline derivatives, related to pyrazoloquinoline compounds, have been evaluated as corrosion inhibitors for mild steel in acidic media. Their effectiveness, confirmed through various analytical techniques, underscores the potential of such heterocyclic compounds in protecting metals against corrosion (Saraswat & Yadav, 2020).

Future Directions

The study of such compounds is often driven by their potential biological activity. Future research could involve investigating the compound’s activity against various diseases, optimizing its synthesis, or studying its mechanism of action .

Properties

IUPAC Name

1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-6-9-17(10-7-15)23-21-14-26-22-11-8-16(2)12-20(22)24(21)28(27-23)19-5-3-4-18(25)13-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOZKBXKLYMIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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